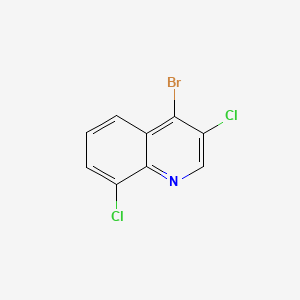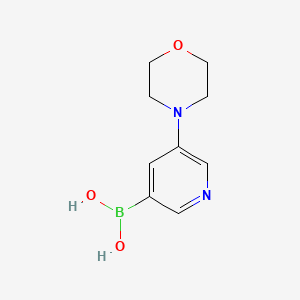![molecular formula C19H28N2O2 B571870 Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1206969-43-8](/img/structure/B571870.png)
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate is a complex organic compound with the molecular formula C19H28N2O2. It is a member of the diazaspiro family, characterized by a spirocyclic structure that includes nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with benzyl bromide under basic conditions to introduce the benzyl group . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol or benzaldehyde derivatives, while reduction could produce various reduced spirocyclic compounds .
Applications De Recherche Scientifique
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique spirocyclic structure makes it useful in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mécanisme D'action
The mechanism of action of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Differs in the position of the diazaspiro ring, which can affect its chemical reactivity and interaction with biological targets.
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Used in the synthesis of kinase inhibitors, highlighting its utility in medicinal chemistry.
Uniqueness
The presence of the benzyl group in tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate enhances its hydrophobicity and may improve its ability to cross biological membranes. This structural feature can make it more effective in certain therapeutic applications compared to its analogs .
Propriétés
IUPAC Name |
tert-butyl 2-benzyl-2,8-diazaspiro[3.5]nonane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-11-7-10-19(15-21)13-20(14-19)12-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDMXAWIOLJMAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676486 |
Source


|
| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-43-8 |
Source


|
| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


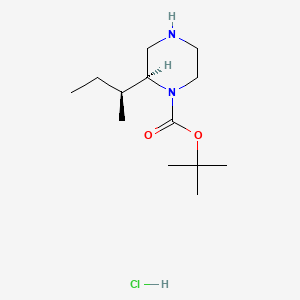
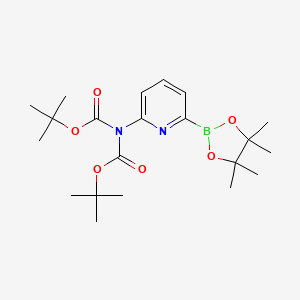

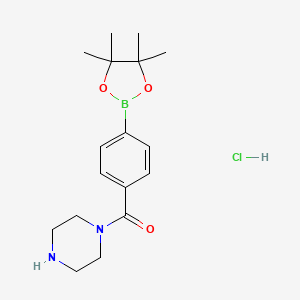
![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)



